molecular formula C12H9NO7 B3957854 5-[[(4-carboxyfuran-3-carbonyl)amino]methyl]furan-3-carboxylic acid

5-[[(4-carboxyfuran-3-carbonyl)amino]methyl]furan-3-carboxylic acid

Cat. No.: B3957854
M. Wt: 279.20 g/mol
InChI Key: UNAHGERRWYPADL-UHFFFAOYSA-N
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Description

5-[[(4-carboxyfuran-3-carbonyl)amino]methyl]furan-3-carboxylic acid is an organic compound with the molecular formula C12H9NO7. This compound is characterized by the presence of two furan rings, each substituted with carboxylic acid groups and connected through an amide linkage. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(4-carboxyfuran-3-carbonyl)amino]methyl]furan-3-carboxylic acid typically involves the following steps:

    Formation of the Furan Rings: The initial step involves the synthesis of furan rings, which can be achieved through the cyclization of appropriate precursors.

    Introduction of Carboxylic Acid Groups: Carboxylic acid groups are introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Amide Bond Formation: The final step involves the formation of the amide bond between the two furan rings. This can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[[(4-carboxyfuran-3-carbonyl)amino]methyl]furan-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicarboxylic acids, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

5-[[(4-carboxyfuran-3-carbonyl)amino]methyl]furan-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-[[(4-carboxyfuran-3-carbonyl)amino]methyl]furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxylic Acid: A simpler furan derivative with a single carboxylic acid group.

    5-Hydroxymethylfurfural: A furan derivative with hydroxymethyl and formyl groups, commonly derived from biomass.

    2,5-Furandicarboxylic Acid: A furan derivative with two carboxylic acid groups, used as a monomer for the production of bio-based polymers.

Uniqueness

5-[[(4-carboxyfuran-3-carbonyl)amino]methyl]furan-3-carboxylic acid is unique due to its dual furan rings connected through an amide linkage, which imparts distinct chemical and physical properties

Properties

IUPAC Name

5-[[(4-carboxyfuran-3-carbonyl)amino]methyl]furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO7/c14-10(8-4-19-5-9(8)12(17)18)13-2-7-1-6(3-20-7)11(15)16/h1,3-5H,2H2,(H,13,14)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAHGERRWYPADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(=O)O)CNC(=O)C2=COC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.